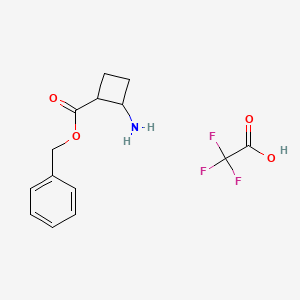
Benzyl cis-2-aminocyclobutanecarboxylate;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl cis-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid is a derivative of cis-2-aminocyclobutane-1-carboxylic acid. This compound is notable for its unique conformational constraints, which can influence the structure and biological activity of peptides. The trifluoroacetic acid component is often used in peptide synthesis due to its strong acidic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl cis-2-aminocyclobutane-1-carboxylate can be synthesized through various methods. One common approach involves the protection of the amine group using carbamate groups like Boc (tert-butoxycarbonyl), CBz (carboxybenzyl), or FMOC (fluorenylmethoxycarbonyl). These protecting groups can be installed and removed under relatively mild conditions . The trifluoroacetic acid component can be introduced by treating the compound with trifluoroacetic acid, which acts as a strong acid to remove the protecting groups .
Industrial Production Methods
Industrial production of benzyl cis-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid typically involves large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of adding amino acids and protecting groups, followed by deprotection and purification .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl cis-2-aminocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids, reduction can produce alcohols, and substitution can produce various substituted derivatives .
Applications De Recherche Scientifique
Benzyl cis-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid has several scientific research applications:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Studied for its effects on protein structure and function.
Medicine: Investigated for potential therapeutic applications, including as a building block for drug development.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of benzyl cis-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid involves its interaction with molecular targets and pathways. The compound can act as a protecting group for amines, which is crucial in peptide synthesis. The trifluoroacetic acid component helps in the deprotection process by protonating the carbamate oxygen, leading to the removal of the protecting group .
Comparaison Avec Des Composés Similaires
Similar Compounds
cis-2-aminocyclobutane-1-carboxylic acid: The parent compound without the benzyl and trifluoroacetic acid components.
tert-butoxycarbonyl (Boc) protected amines: Similar protecting group used in peptide synthesis.
carboxybenzyl (CBz) protected amines: Another protecting group used in peptide synthesis.
Uniqueness
Benzyl cis-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid is unique due to its combination of a cyclic β-amino acid with a benzyl protecting group and trifluoroacetic acid. This combination provides unique conformational constraints and strong acidic properties, making it highly useful in peptide synthesis and other applications .
Propriétés
IUPAC Name |
benzyl 2-aminocyclobutane-1-carboxylate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.C2HF3O2/c13-11-7-6-10(11)12(14)15-8-9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,10-11H,6-8,13H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOKHCKXUYAZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)OCC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

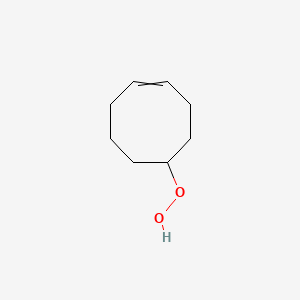

![octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14073894.png)
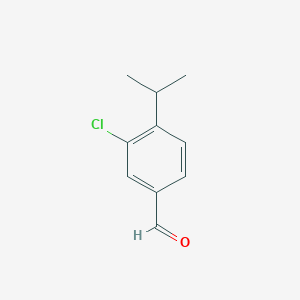
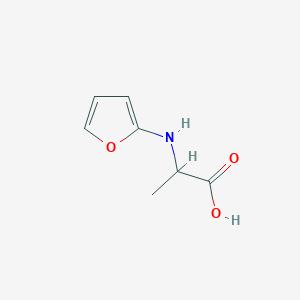

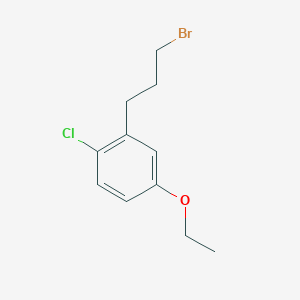



![6-(6-ethynyl-2-methylpyridin-3-yl)-5-(3-fluoro-4-((4-methylpyrimidin-2-yl)oxy)phenyl)-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14073936.png)

![2,4-Diphenyl-6-(3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B14073950.png)
